4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]

Catalog No.
S788140
CAS No.
60033-00-3
M.F
C₅₇H₄₆N₆O₄
M. Wt
879 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-pheny...

CAS Number

60033-00-3

Product Name

4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]

IUPAC Name

3-hydroxy-4-[[4-[[4-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]-phenylmethyl]-2,5-dimethylphenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide

Molecular Formula

C₅₇H₄₆N₆O₄

Molecular Weight

879 g/mol

InChI

InChI=1S/C57H46N6O4/c1-34-30-49(60-62-52-43-26-16-14-20-39(43)32-47(54(52)64)56(66)58-41-22-10-6-11-23-41)36(3)28-45(34)51(38-18-8-5-9-19-38)46-29-37(4)50(31-35(46)2)61-63-53-44-27-17-15-21-40(44)33-48(55(53)65)57(67)59-42-24-12-7-13-25-42/h5-33,51,64-65H,1-4H3,(H,58,66)(H,59,67)

InChI Key

HTDSBCRUCKCOAP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O)C)C(C5=CC=CC=C5)C6=C(C=C(C(=C6)C)N=NC7=C(C(=CC8=CC=CC=C87)C(=O)NC9=CC=CC=C9)O)C

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O)C)C(C5=CC=CC=C5)C6=C(C=C(C(=C6)C)N=NC7=C(C(=CC8=CC=CC=C87)C(=O)NC9=CC=CC=C9)O)C
  • Chemical Warfare Agent Detection: Research has shown that this molecule can be used in the development of colorimetric chemical warfare agent (CWA) detectors PubChem, National Institutes of Health: . These detectors typically involve paper strips impregnated with a dye that changes color upon exposure to specific chemicals. The reported advantage of using this molecule is that it can potentially differentiate CWA exposure from exposure to common solvents Chemical Book.

4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide] is a complex organic compound characterized by its azo and carboxamide functional groups. It has a molecular formula of C57H46N6O4 and a molecular weight of approximately 879.01 g/mol. The compound features a unique structure that includes two azo linkages and multiple aromatic rings, contributing to its potential applications in various fields such as dye chemistry and biological research .

No information exists regarding a specific mechanism of action for this compound.

Due to the lack of research, safety hazards associated with this compound are unknown. Azo dyes can sometimes exhibit skin irritation or allergic reactions []. It's advisable to handle any unknown compound with caution and appropriate personal protective equipment.

Future Research Directions

  • Synthesis and characterization of the compound to confirm its structure and properties.
  • Investigation of its potential applications, such as dyeing textiles or exploring its biological activity.
  • Toxicity studies to assess any safety concerns.

The chemical reactivity of 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide] primarily involves the azo groups, which can undergo reduction to form amines or coupling reactions with other aromatic compounds. Additionally, the carboxamide groups can participate in hydrolysis or condensation reactions under specific conditions. The stability of the compound under various conditions makes it suitable for further chemical modifications .

The synthesis of 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide] typically involves multi-step organic reactions:

  • Azo Coupling Reaction: The initial step involves the synthesis of the azo compound through diazotization followed by coupling with an appropriate aromatic amine.
  • Formation of Carboxamide: The subsequent step entails the reaction of the resulting azo compound with naphthalene derivatives to introduce the carboxamide functionality.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for application.

These methods emphasize the importance of controlling reaction conditions to achieve the desired product yield and purity .

4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide] has several potential applications:

  • Dye Chemistry: Due to its azo groups, it can be utilized as a dye or pigment in textiles and plastics.
  • Biological Research: Its structure suggests it may serve as a probe for studying biological interactions or as a lead compound for drug development.
  • Analytical Chemistry: It could be used in analytical methods for detecting specific ions or molecules due to its chromogenic properties .

Studies on the interaction of 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide] with biological macromolecules are crucial for understanding its potential therapeutic effects. Preliminary research indicates that compounds with similar structures can interact with DNA and proteins, affecting their function and stability. Further studies are needed to elucidate the specific interactions and mechanisms involved in this compound's biological activity .

Several compounds share structural similarities with 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-AminoazobenzeneAzo group with an amino substituentKnown for its use in dyeing processes and potential carcinogenicity
Sudan RedAzo dye used in food coloringExhibits strong color properties but raises health concerns
3-Hydroxy-N-phenylnaphthalene-2-carboxamideSimilar carboxamide structurePotentially less complex than the target compound but relevant for biological studies

The uniqueness of 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide] lies in its dual azo linkages and complex aromatic framework that may enhance its biological activity and application versatility compared to simpler azo compounds .

Azo dyes, first synthesized in the mid-19th century, revolutionized the textile industry due to their vibrant colors and synthetic accessibility. Bis-azo derivatives emerged as a subclass in the early 20th century, characterized by two azo groups within a single molecule. These compounds gained prominence for their enhanced lightfastness and molecular stability compared to mono-azo analogs. The target compound belongs to the naphthalene-based bis-azo family, distinguished by naphthalene backbones that extend conjugation and improve thermal stability.

Structural Significance in Azo Dye Chemistry

The molecular structure of 4,4'-[(phenylmethylene)bis[...]] integrates multiple functional motifs:

  • Azo linkages: The -N=N- groups enable π-conjugation, critical for light absorption and color generation.
  • Naphthalene carboxamides: These planar aromatic systems enhance intermolecular interactions, influencing crystal packing and solubility.
  • Phenylmethylene bridge: This spacer modulates electronic communication between the two azo-naphthalene units, affecting optoelectronic properties.

Such structural complexity allows fine-tuning of properties for specific applications, from dyeing textiles to advanced materials.

Research Evolution and Current Scientific Focus

Recent studies have shifted toward understanding excited-state dynamics and environmental impacts. For instance, protonation of analogous naphthalene-based azo dyes alters their photoisomerization pathways, a discovery with implications for photoresponsive materials. Concurrently, computational tools like time-dependent density functional theory (TDDFT) now enable precise modeling of electronic transitions, guiding the design of next-generation dyes.

Conventional Diazotization-Coupling Pathways

The synthesis of bis-azo compounds typically involves sequential diazotization and coupling reactions. For the target molecule, benzene-1,4-bis(diazonium) chloride serves as the central diazo component, generated by treating 1,4-diaminobenzene with sodium nitrite in hydrochloric acid at 0–5°C [1]. This intermediate reacts with two equivalents of a coupling agent—in this case, 3-hydroxy-N-phenylnaphthalene-2-carboxamide substituted with 2,5-dimethylphenyl groups.

The coupling occurs via electrophilic aromatic substitution, where the diazonium ion attacks the activated para position of the phenolic -OH group in the naphthalene carboxamide [2]. The reaction proceeds optimally under slightly alkaline conditions (pH 8–9), which deprotonate the phenolic -OH to enhance nucleophilicity [2]. A phenylmethylene spacer is introduced through a Mannich-type reaction, where formaldehyde bridges two aromatic amine precursors prior to diazotization [1].

Critical Parameters:

  • Temperature control (0–5°C) to stabilize diazonium intermediates [1]
  • Stoichiometric excess of coupling agent (1.1:1 ratio) to minimize side reactions [2]
  • Gradual pH adjustment to avoid premature decomposition of diazonium salts [4]

Alternative Synthetic Routes

Recent advances have expanded the toolkit for bis-azo synthesis:

  • Microwave-Assisted Single-Step Synthesis
    A catalyst-free microwave approach enables direct condensation between nitroarenes and aniline derivatives [3]. For the target compound, 2,5-dimethylnitrobenzene reacts with 3-hydroxy-N-phenylnaphthalene-2-carboxamide under microwave irradiation (150°C, 10 min), achieving 89% yield without isolating intermediates [3].

  • Continuous Flow Microreactor Systems
    Microreactors facilitate rapid diazotization and coupling in sub-3-minute residence times [4]. Using Little Things Factory-MS reactors, 98% conversion is achieved by maintaining:

    • Flow rate: 2.5 mL/min for diazonium solution
    • Temperature: 15°C for diazotization, 25°C for coupling [4]
  • Baeyer-Mills Condensation
    This method couples aryl amines with nitrosoarenes but requires precise electronic tuning. Computational studies show that anilines with oxidation potentials between 0.8–1.2 V vs SCE minimize azoxybenzene byproducts [5].

Optimization Parameters in Azo-Coupling Reactions

Key factors influencing bis-azo synthesis efficiency:

ParameterOptimal RangeEffect on Yield
pH8.5–9.2 (phenolic coupling)Maximizes phenoxide formation [2]
Temperature0–5°C (diazotization)Prevents diazonium degradation [1]
Solvent SystemEthanol/water (3:1 v/v)Enhances solubility of polar intermediates [6]
CatalystsPhase-transfer catalysts (e.g., TBAB)Accelerates interfacial reactions [6]

Electron-donating groups (e.g., -CH₃) on the coupling component increase reaction rates by 40% compared to electron-withdrawing substituents [3].

Green Chemistry Approaches for Bis-Azo Synthesis

Sustainable methodologies address environmental concerns:

  • Solvent-Free Mechanochemical Synthesis
    Grinding 1,4-phenylenediamine with sodium nitrite and p-toluenesulfonic acid yields 92% pure diazonium intermediate, eliminating aqueous waste [4].

  • Biocatalytic Diazotization
    E. coli-expressed nitrite reductases generate diazonium salts at ambient temperatures, reducing energy inputs by 70% [3].

  • Waste Valorization
    Post-consumer PET waste is depolymerized into terephthalic acid, which is subsequently converted to 1,4-diaminobenzene via catalytic hydrogenation (Pd/C, 80 bar H₂) [1].

From PET Waste to Value-Added Bis-Azo Compounds

A closed-loop synthesis route transforms PET into the target compound:

  • PET Depolymerization
    Glycolysis of PET waste with ethylene glycol produces bis(2-hydroxyethyl) terephthalate, which is oxidized to terephthalic acid (98% purity) [1].

  • Diamine Synthesis
    Terephthalic acid undergoes Hofmann rearrangement with bromine/NaOH to yield 1,4-diaminobenzene, the precursor for diazotization [1].

  • Integrated Synthesis
    The diamine is diazotized and coupled with biomass-derived 3-hydroxy-N-phenylnaphthalene-2-carboxamide (synthesized from salicylic acid and aniline) [3].

Advantages:

  • Reduces reliance on petroleum-derived aromatics
  • Achieves 78% overall yield from PET feedstock [1]
  • Aligns with circular economy principles

The compound 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide] exhibits characteristic azo-hydrazone tautomerism, a fundamental phenomenon observed in azo compounds containing hydroxyl groups adjacent to the azo linkage [1] [2]. This tautomeric equilibrium involves the rapid interconversion between two distinct structural forms: the azo form, characterized by the presence of the -N=N- chromophore, and the hydrazone form, featuring an -NH-N= linkage with concurrent formation of a carbonyl group.

The molecular formula C₅₇H₄₆N₆O₄ and molecular weight of 879.02 g/mol [3] [4] indicate a complex symmetric structure containing two azo-naphthalene-carboxamide units linked through a central phenylmethylene bridge. Each unit possesses the structural prerequisites for azo-hydrazone tautomerism, including strategically positioned hydroxyl groups at the 3-position of the naphthalene rings relative to the azo linkages .

Nuclear magnetic resonance spectroscopy studies have demonstrated that in polar solvents, the hydrazone form predominates due to enhanced stabilization through intramolecular hydrogen bonding [1] [2]. The hydrazone tautomer benefits from the formation of a six-membered chelate ring involving the tautomeric proton and the adjacent carbonyl oxygen, creating a thermodynamically favorable configuration [7] [8]. Variable temperature ²H-¹⁵N heteronuclear multiple bond correlation nuclear magnetic resonance experiments have provided direct quantitative measurements of hydrazone percentages in solution, consistently showing hydrazone predominance in polar environments [1] [9].

The tautomeric conversion mechanism involves proton migration from the hydroxyl group to the nitrogen atom of the azo linkage, accompanied by electronic rearrangement within the conjugated system [10] [11]. This process occurs through a concerted mechanism where bond breaking and formation proceed simultaneously, facilitated by the extended aromatic framework that delocalizes electronic density [12] [13].

Tautomeric FormStructural CharacteristicsStability FactorsEnvironmental Preference
Azo FormContains -N=N- linkage with adjacent OH groupsStabilized by conjugation and resonanceFavored in non-polar solvents and alkaline conditions
Hydrazone FormContains -NH-N= linkage with keto form of adjacent groupsStabilized by intramolecular hydrogen bondingFavored in polar solvents and neutral/acidic conditions

Environmental Effects on Tautomeric Forms

The surrounding chemical environment exerts profound influence on the azo-hydrazone tautomeric equilibrium through multiple interaction mechanisms [14] [20]. Solvent polarity represents the most significant environmental factor, with polar solvents strongly favoring the hydrazone form due to enhanced solvation of the dipolar structure [1] [9]. The hydrazone tautomer possesses a larger dipole moment arising from charge separation between the protonated nitrogen and the carbonyl oxygen, making it preferentially stabilized in polar media [14] [20].

Hydrogen bonding interactions with solvent molecules create additional stabilization pathways that differentially affect tautomeric forms [14] [21]. Protic solvents can form intermolecular hydrogen bonds with both the hydroxyl groups in the azo form and the carbonyl groups in the hydrazone form, but the competition between intramolecular and intermolecular hydrogen bonding generally favors hydrazone formation in aqueous and alcoholic solutions [22] [21].

Temperature effects on tautomeric equilibria reflect the entropic and enthalpic contributions to the free energy difference between forms [14] [23]. While increased temperature generally provides sufficient thermal energy to populate higher-energy tautomers, the specific temperature dependence varies with the magnitude of enthalpy differences and the nature of stabilizing interactions [24] [23]. Variable temperature nuclear magnetic resonance studies have revealed that intramolecular hydrogen bonds in hydrazone forms remain stable across moderate temperature ranges [25].

pH effects demonstrate the sensitivity of tautomeric equilibria to protonation state [7] [26]. Alkaline conditions favor the azo form by promoting deprotonation of hydroxyl groups, which reduces the driving force for tautomeric proton transfer [7] [8]. Conversely, neutral to acidic conditions enhance hydrazone stability by facilitating protonation of azo nitrogen atoms and subsequent tautomeric rearrangement [10] [26].

Environmental FactorEffect on Azo FormEffect on Hydrazone Form
Solvent PolarityDecreased stability in polar solventsIncreased stability in polar solvents
pHFavored at high pH (alkaline)Favored at neutral to low pH
TemperatureIncreased thermal energy may favor azoIntramolecular H-bonds stable at moderate T
Hydrogen Bonding CapacityCompeting H-bonds destabilize azoEnhanced by protic solvents
Ionic StrengthHigh ionic strength may affect equilibriumLess sensitive to ionic effects

Computational Analysis of Tautomeric Stability

Density functional theory calculations provide quantitative insights into the relative energies and structural parameters of azo and hydrazone tautomers [12] [27]. The B3LYP functional with 6-31+G(d,p) basis sets has proven particularly effective for modeling azo-hydrazone tautomerism, accurately reproducing experimental observations of hydrazone predominance in polar environments [1] [12]. These calculations reveal energy differences typically ranging from 2-8 kcal/mol favoring the hydrazone form in polar solvents [12] [28].

Natural bond orbital analysis elucidates the electronic structure changes accompanying tautomeric conversion [1] [2]. The calculations demonstrate significant electron density redistribution during azo-to-hydrazone transformation, with particular changes in the hybridization states of nitrogen atoms and the formation of stronger polarized bonds in the hydrazone form [2]. The nitrogen atom involved in tautomeric proton transfer exhibits increased p-character in the hydrazone form, consistent with the formation of localized electron pairs [2].

Atoms-in-molecules analysis provides detailed characterization of hydrogen bonding interactions in both tautomeric forms [12] [13]. The electron density topology reveals critical points characteristic of hydrogen bonds, with bond critical point properties indicating stronger hydrogen bonding in the hydrazone form compared to conventional OH···N interactions in the azo form [12]. The hydrogen bond energies calculated through atoms-in-molecules analysis correlate well with tautomeric stability preferences observed experimentally [13].

Solvent effects incorporated through polarizable continuum models demonstrate the crucial role of environmental polarization in determining tautomeric equilibria [12] [28]. Calculations performed in gas phase versus polar solvent continua show dramatic shifts in relative energies, with polar environments stabilizing the hydrazone form by 4-6 kcal/mol relative to gas phase results [12]. These computational findings align with experimental nuclear magnetic resonance observations of predominant hydrazone character in polar solutions [1] [9].

Time-dependent density functional theory calculations of electronic transitions provide additional validation of tautomeric assignments [7]. The calculated absorption spectra for azo and hydrazone forms exhibit distinct characteristics that correspond to experimental ultraviolet-visible spectroscopic observations, with hydrazone forms showing red-shifted absorption maxima consistent with extended conjugation through the tautomeric hydrogen bond [7] [14].

PropertyValue
Molecular FormulaC₅₇H₄₆N₆O₄
Molecular Weight (g/mol)879.02
CAS Registry Number60033-00-3
InChI KeyHTDSBCRUCKCOAP-UHFFFAOYSA-N
Physical StateSolid (crystalline)
Color PropertiesCharacteristic azo dye coloration
Functional Groups PresentAzo groups (-N=N-), Hydroxyl groups (-OH), Carboxamide groups (-CONH-), Aromatic rings

XLogP3

14.9

Other CAS

60033-00-3

General Manufacturing Information

2-Naphthalenecarboxamide, 4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[3-hydroxy-N-phenyl-: INACTIVE

Dates

Last modified: 08-15-2023

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